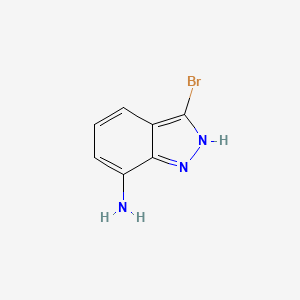

3-Bromo-1H-indazol-7-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromo-1H-indazol-7-amine is a compound that is likely to be of interest in the field of medicinal chemistry due to its structural features, which include a bromine atom and an amine group attached to an indazole core. While the provided papers do not directly discuss 3-Bromo-1H-indazol-7-amine, they do provide insights into related chemical reactions and structures that can be informative for understanding the synthesis and properties of such compounds.

Synthesis Analysis

The synthesis of heterocyclic compounds like 3-Bromo-1H-indazol-7-amine can be achieved through various methods. For instance, the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and primary amines under CuI catalysis is reported to yield moderate to good results . Although this method does not directly apply to the synthesis of 3-Bromo-1H-indazol-7-amine, it suggests that similar catalytic conditions could potentially be adapted for its synthesis, considering the structural similarities between benzimidazoles and indazoles.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Bromo-1H-indazol-7-amine can be complex, as evidenced by the crystal structure analysis of the bromide salt of a protonated cage amine . The distances between nitrogen atoms and the orientation of lone pairs and hydrogen atoms are critical in determining the reactivity and interaction of such molecules. These structural details are essential for understanding how 3-Bromo-1H-indazol-7-amine might interact with other molecules, which is crucial for its potential applications in medicinal chemistry.

Chemical Reactions Analysis

Chemical reactions involving the formation and cleavage of C-N bonds are relevant to the chemistry of 3-Bromo-1H-indazol-7-amine. The metal- and oxidant-free three-component desulfurization and deamination condensation approach described for the synthesis of fully substituted 1H-1,2,4-triazol-3-amines highlights the possibility of synthesizing nitrogen-containing heterocycles without the need for harsh conditions or toxic reagents. This environmentally friendly approach could be adapted for the synthesis of 3-Bromo-1H-indazol-7-amine, potentially improving its synthesis' sustainability and safety profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-1H-indazol-7-amine, such as its fluorescence and aggregation-induced emission (AIE) properties, are not directly discussed in the provided papers. However, the photophysical properties of related compounds, such as fully substituted 1H-1,2,4-triazol-3-amines, have been explored . These properties are significant for the development of optical materials and could provide a starting point for investigating the properties of 3-Bromo-1H-indazol-7-amine in similar applications.

科学研究应用

Efficient Synthesis Techniques

- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling : A study demonstrated the synthesis of various 3-aryl-1H-indazol-5-amine derivatives using a palladium-catalyzed Suzuki–Miyaura cross-coupling reaction of (NH) free 3-bromo-indazol-5-amine, showcasing good to excellent yields under microwave-assisted conditions (Wang et al., 2015).

- Silver(I)-Mediated Intramolecular Oxidative C–H Amination : Research introduced a method for the synthesis of assorted 1H-indazoles, facilitating the construction of 3-substituted indazoles, highlighting the efficiency of silver(I)-mediated intramolecular oxidative C–H amination for compounds difficult to synthesize by other aminations (Park et al., 2021).

Novel Compound Development

- Synthesis of 3-Substituted Indazoles : A palladium-catalyzed intramolecular amination reaction of N-tosylhydrazones was used to develop an efficient method for preparing 3-substituted indazoles, showing good functional group compatibility under mild conditions (Inamoto et al., 2004).

- Regioselective Protection and Amine Coupling Reactions : Studies on indazoles highlighted the unselective protection under strongly basic conditions and regioselective protection under mildly acidic conditions, leading to novel derivatives through Buchwald reactions with protected 5-bromoindazoles (Slade et al., 2009).

Catalytic Potential in Asymmetric Amination

- Spiro Phosphinooxazolines for Palladium-Catalyzed Asymmetric Amination : New spiro phosphinooxazolines derived from 7-bromo-1-indanone demonstrated significant potential in asymmetric palladium-catalyzed allylic amination, yielding high enantioselectivities with alkylamines (Gao et al., 2018).

未来方向

The future directions for “3-Bromo-1H-indazol-7-amine” and other indazole derivatives involve further exploration of their diverse biological activities and the development of new drugs. For example, a series of indazole derivatives were evaluated for their inhibitory activities against human cancer cell lines . This suggests that “3-Bromo-1H-indazol-7-amine” and other indazole derivatives could have potential applications in the treatment of various diseases.

属性

IUPAC Name |

3-bromo-2H-indazol-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,9H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFCDWESCMQBURY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40579225 |

Source

|

| Record name | 3-Bromo-2H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1H-indazol-7-amine | |

CAS RN |

316810-90-9 |

Source

|

| Record name | 3-Bromo-1H-indazol-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=316810-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11H-Dibenzo[b,e]azepine-6-carbonitrile](/img/structure/B1339421.png)

![1-[2-(Trimethylsilyl)ethynyl]cyclopentan-1-ol](/img/structure/B1339450.png)

![(4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine](/img/structure/B1339455.png)